molecular formula C19H16N4O3S B2611497 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 919847-34-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2611497
CAS No.: 919847-34-0
M. Wt: 380.42
InChI Key: KEHPQIKZEVCDSV-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic organic compound. Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The unique structure of this compound, which includes a benzo[d]thiazole moiety, a pyridinyl group, and an isoxazole ring, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and methyl groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Synthesis of the isoxazole ring: This can be done through cycloaddition reactions involving nitrile oxides and alkynes.

    Coupling of the pyridinyl group: This step may involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Materials Science: It could be used in the development of organic semiconductors or other advanced materials.

Biology

    Drug Discovery: The compound may be screened for biological activity against various targets, such as enzymes or receptors.

    Biochemical Probes: It could be used to study biological pathways or protein interactions.

Medicine

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: As an intermediate in the synthesis of other valuable compounds.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other biomolecules, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
  • N-(7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Uniqueness

The unique combination of functional groups in N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide may confer distinct chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis routes, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiazole moiety
  • A pyridine ring
  • An isoxazole carboxamide group

The molecular formula is C22H23N3O2SC_{22}H_{23}N_3O_2S with a molecular weight of approximately 395.52 g/mol. The presence of heteroatoms and aromatic systems contributes to its unique interactions within biological systems.

1. Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values below those of standard chemotherapeutic agents like doxorubicin .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µg/mL)Activity Type
Compound 11.61 ± 1.92Anticancer
Compound 21.98 ± 1.22Anticancer
Compound 3<10Cytotoxic

2. Anticonvulsant Activity

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. SAR analyses indicate that modifications in the thiazole and pyridine rings enhance anticonvulsant activity, highlighting the importance of specific substituents on the phenyl groups .

3. Modulation of Acetylcholine Receptors

This compound has been identified as a positive allosteric modulator of muscarinic acetylcholine receptors, which are critical in various neurological functions. This modulation could have implications for treating cognitive disorders and enhancing memory function.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Efficacy :
    • A series of thiazole-integrated compounds were synthesized and tested against human cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity, with some achieving IC50 values lower than standard treatments .
  • Neuropharmacological Assessment :
    • Research involving animal models demonstrated that compounds with similar functionalities could reduce seizure frequency, suggesting potential therapeutic applications in epilepsy management.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Core : Cyclization reactions using o-amino thiophenol.
  • Methoxylation and Methylation : Introduction of methoxy and methyl groups using methyl iodide and sodium methoxide.
  • Formation of Isoxazole and Carboxamide Groups : Utilizing appropriate reagents for cyclization and amidation reactions.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-6-7-14(25-2)16-17(12)27-19(22-16)23(11-13-5-3-4-9-20-13)18(24)15-8-10-21-26-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHPQIKZEVCDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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